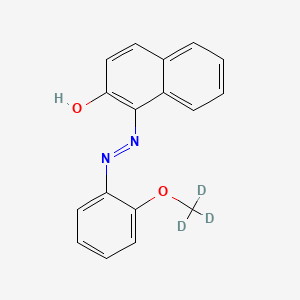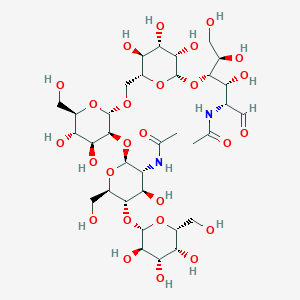
1-(2-Methoxyphenyl)azo-2-naphthol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)azo-2-naphthol-d3 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 1-(2-Methoxyphenyl)azo-2-naphthol, where three hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 involves several steps. The general synthetic route includes the diazotization of aniline derivatives followed by coupling with β-naphthol. The reaction conditions typically involve the use of nitrous acid for diazotization and sodium hydroxide for the coupling reaction . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Analyse Chemischer Reaktionen
1-(2-Methoxyphenyl)azo-2-naphthol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under different conditions, depending on the substituents involved. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)azo-2-naphthol-d3 has several scientific research applications:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound can be used in labeling experiments to track biological processes.
Medicine: In pharmacology, it helps in studying the pharmacokinetics and metabolism of drugs.
Industry: It is used in the development of dyes and pigments due to its stable isotopic labeling.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track and quantify the molecules during various processes. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compounds they are incorporated into, providing valuable insights into drug development and other applications .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)azo-2-naphthol-d3 is unique due to its deuterium labeling. Similar compounds include:
1-(2-Methoxyphenyl)azo-2-naphthol: The non-deuterated version of the compound.
Solvent Red 1: Another azo compound used in similar applications.
Phenylazo-β-naphthol: A related compound used in dye production.
The uniqueness of this compound lies in its stable isotopic labeling, which provides distinct advantages in research applications.
Eigenschaften
Molekularformel |
C17H14N2O2 |
|---|---|
Molekulargewicht |
281.32 g/mol |
IUPAC-Name |
1-[[2-(trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3/i1D3 |
InChI-Schlüssel |
ALLOLPOYFRLCCX-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)




